molecular formula C25H21NO6 B11274660 3,4,5-trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

3,4,5-trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Katalognummer: B11274660
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: GGFTUVZKLDOBDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of the phenyl group and the trimethoxybenzamide moiety. Common reagents used in these reactions include methoxybenzene derivatives, phenylacetic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process is carefully monitored to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the chromen-4-one core or the phenyl group.

    Substitution: Substitution reactions can occur at the methoxy groups or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

3,4,5-Trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4,5-trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with tubulin or other proteins involved in cell division, thereby exhibiting anti-cancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • 4-(5-Hydroxy-3,6,7-trimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside
  • 2-(5-Hydroxy-3,6,7-trimethoxy-4-oxo-4H-chromen-2-yl)-4,5-dimethoxyphenyl β-D-glucopyranoside

Uniqueness

3,4,5-Trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, is known for enhancing the compound’s stability and bioactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C25H21NO6

Molekulargewicht

431.4 g/mol

IUPAC-Name

3,4,5-trimethoxy-N-(4-oxo-2-phenylchromen-6-yl)benzamide

InChI

InChI=1S/C25H21NO6/c1-29-22-11-16(12-23(30-2)24(22)31-3)25(28)26-17-9-10-20-18(13-17)19(27)14-21(32-20)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,26,28)

InChI-Schlüssel

GGFTUVZKLDOBDE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.